molecular formula C10H10BrN3O B2507431 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one CAS No. 1144466-66-9

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one

Cat. No.: B2507431
CAS No.: 1144466-66-9
M. Wt: 268.114
InChI Key: LMTBXMTVMLPWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of the bromo and methylamino groups in this compound potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with bromoanthranilic acid.

    Formation of Quinazolinone Core: Bromoanthranilic acid is reacted with formamide to form the quinazolinone core.

    Introduction of Methylamino Group: The quinazolinone core is then reacted with formaldehyde and methylamine to introduce the methylamino group at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the bromo group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromo group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.

Major Products

    Oxidation: Formation of imines or N-oxides.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. The compound may inhibit enzymes or receptors critical for cell survival and proliferation, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one is unique due to the presence of the methylamino group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives. This structural feature can influence its interaction with molecular targets, leading to distinct pharmacological profiles.

Properties

IUPAC Name

6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTBXMTVMLPWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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